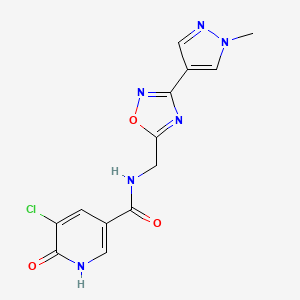
5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis would involve studying the compound’s reactivity. This could include its behavior in various types of chemical reactions, its stability under different conditions, and any notable reaction products.Physical And Chemical Properties Analysis
Physical and chemical properties analysis would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación
Biological Activity and Therapeutic Potential
- Compounds related to nicotinamide, including derivatives and related compounds, have been studied for their potential therapeutic applications. For instance, derivatives of nicotinamide have been found active against conditions like pellagra and have been studied for their metabolism and utility in various biological systems, suggesting a broad interest in nicotinamide derivatives for therapeutic purposes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Antifungal and Herbicidal Activity
- The design and synthesis of nicotinamide derivatives have been directed towards addressing fungal infections and improving agricultural practices. For example, novel derivatives have shown significant antifungal activity against important fruit and crop disease fungi, demonstrating the potential of nicotinamide-related compounds in agricultural applications (Liu et al., 2020). Furthermore, certain N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have exhibited excellent herbicidal activity, indicating their utility in developing new herbicides (Yu et al., 2021).
Chemical and Structural Studies
- Research on nicotinamide and related compounds extends to chemical and structural analyses, such as the study of cocrystals involving nicotinamide and dihydroxybenzoic acids. These studies aim to understand basic recognition patterns and crystal lattice energetic features, contributing to the knowledge of how these compounds interact at a molecular level (Jarzembska et al., 2017).
Synthesis and Modification Strategies
- The synthesis of novel nicotinamide derivatives continues to be a significant area of research. Innovative strategies for modifying these compounds to enhance their biological or chemical properties are explored, such as the creation of N-(Arylmethoxy)-2-chloronicotinamides, demonstrating the ongoing interest in developing new compounds with improved efficacy and utility (Bonacorso et al., 2014).
Safety And Hazards
Safety and hazards analysis would involve studying any potential risks associated with handling or using the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
Future directions would involve speculating on potential areas of future research or application for the compound. This could include potential therapeutic uses, industrial applications, or areas of scientific research where the compound could be useful.
Propiedades
IUPAC Name |
5-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O3/c1-20-6-8(4-17-20)11-18-10(23-19-11)5-16-12(21)7-2-9(14)13(22)15-3-7/h2-4,6H,5H2,1H3,(H,15,22)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZUERIBOMRGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)
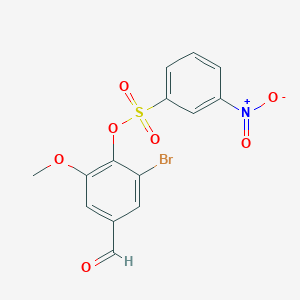
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)
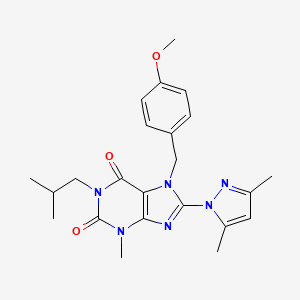
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
amine hydrochloride](/img/structure/B2608841.png)


![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)
![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)
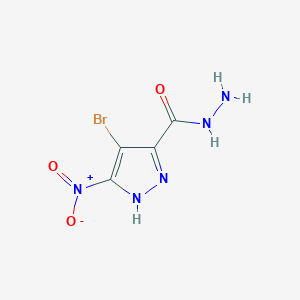
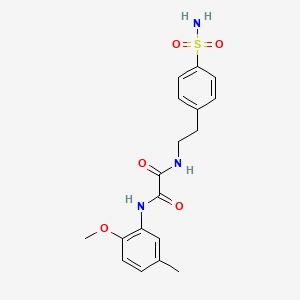
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)